2-({[5-(1-benzofuran-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-({[5-(1-BENZOFURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a complex organic compound that features a benzofuran moiety, a triazole ring, and an isoindole structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(1-BENZOFURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting with the preparation of the benzofuran and triazole intermediates. The benzofuran moiety can be synthesized through the dehydrative cyclization of o-hydroxyacetophenones under basic conditions . The triazole ring is often formed via a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-({[5-(1-BENZOFURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be employed to introduce new substituents onto the benzofuran or triazole rings
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
2-({[5-(1-BENZOFURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-({[5-(1-BENZOFURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets, such as enzymes and receptors. The benzofuran and triazole moieties are believed to play key roles in these interactions, potentially disrupting essential biological processes in pathogens and cancer cells .
Comparison with Similar Compounds
Similar Compounds
(E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime: Known for its antimicrobial activity.
3-aryl-1-(5-bromo-1-benzofuran-2-yl)-2-propanones: Studied for their anticancer properties.
4-[2-((5-Arylfuran-2-yl)methylene)hydrazinyl]benzonitrile derivatives: Evaluated for antibacterial activity.
Uniqueness
What sets 2-({[5-(1-BENZOFURAN-2-YL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}METHYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE apart is its unique combination of a benzofuran moiety, a triazole ring, and an isoindole structure. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C25H16N4O3S |
---|---|
Molecular Weight |
452.5 g/mol |
IUPAC Name |
2-[[5-(1-benzofuran-2-yl)-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C25H16N4O3S/c30-23-18-11-5-6-12-19(18)24(31)28(23)15-33-25-27-26-22(29(25)17-9-2-1-3-10-17)21-14-16-8-4-7-13-20(16)32-21/h1-14H,15H2 |
InChI Key |
TZGRDPUCMNFZKY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCN3C(=O)C4=CC=CC=C4C3=O)C5=CC6=CC=CC=C6O5 |
Origin of Product |
United States |
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